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Compound of Interest

Compound Name:
3-(Methoxymethyl)morpholine

hydrochloride

CAS No.: 955428-52-1

Cat. No.: B1593205 Get Quote

Content Type: Technical Comparison & Application Guide Subject: 3-
(Methoxymethyl)morpholine hydrochloride (CAS: 955400-08-5 / 218595-25-6) Intended

Audience: Medicinal Chemists, Process Chemists, and DMPK Scientists.[1]

Executive Summary: The "Privileged" Ether
In the optimization of lead compounds, the morpholine ring is a "privileged scaffold" known for

improving solubility and metabolic stability compared to piperidines.[2] However, unsubstituted

morpholine often suffers from rapid oxidative metabolism at the

-carbon.[1]

3-(Methoxymethyl)morpholine hydrochloride represents a strategic evolution of this

scaffold.[1] Unlike the standard 3-methylmorpholine (which adds steric bulk but increases

lipophilicity) or 3-trifluoromethylmorpholine (which drastically reduces basicity), the

methoxymethyl variant offers a unique "Goldilocks" profile:

Metabolic Shielding: Steric bulk at C3 protects the nitrogen lone pair and the adjacent

-carbon from CYP450 oxidation.[1]
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Solubility Enhancer: The ether oxygen acts as an additional Hydrogen Bond Acceptor (HBA),

lowering LogD compared to alkyl analogs.

Vector Exploration: It projects a polar handle into the solvent front or specific binding

pockets, unlike the hydrophobic methyl group.

This guide objectively compares this building block against its primary chiral competitors.

Physicochemical Landscape: The Data
The choice of building block fundamentally alters the physicochemical properties of the final

drug candidate. The table below compares 3-(Methoxymethyl)morpholine against common

alternatives based on standard Structure-Activity Relationship (SAR) principles.

Table 1: Comparative Physicochemical Profile
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Feature
3-

(Methoxymethyl

)morpholine

3-

Methylmorpholi

ne

3-

(Trifluoromethyl

)morpholine

Morpholine

(Unsubstituted)

Electronic Effect

Inductive

withdrawal (

); Ether oxygen

lowers pKa

slightly.[1]

Weak electron

donor (+I);

Increases

basicity slightly.

Strong electron

withdrawal (-I);

Drastically

lowers pKa.

Baseline.

Lipophilicity

(LogD)

Low to Moderate

(Ether oxygen

reduces LogD).

[1]

High (Methyl

adds

lipophilicity).[1]

Moderate

(Fluorine is

lipophilic, but

polarizes ring).[1]

Low (Baseline).

Solubility (Aq)

High (Exposed

ether oxygen H-

bonds with

water).[1]

Moderate Low to Moderate High

Metabolic

Stability

High (Steric

block at

metabolic soft

spot).[1]

Moderate/High

(Steric block).[1]

[3]

High (C-F bond

is metabolically

inert).[1]

Low (Prone to

-oxidation).[1]

Steric Bulk (A-

Value)

High (Branching

ether chain).

Moderate (Single

methyl).[1]

Moderate/High

(CF3 is bulky).[1]
None.

Decision Logic: When to use what?
Choose 3-(Methoxymethyl)morpholine if: You need to block metabolism and lower

LogD/improve solubility.[1] It is ideal when the morpholine nitrogen is attached to a lipophilic

core that needs "solubilizing."[1]

Choose 3-Methylmorpholine if: You need a hydrophobic clamp.[1] If the binding pocket is

tight and hydrophobic, the methoxymethyl group may be too large or too polar.
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Choose 3-(Trifluoromethyl)morpholine if: You need to modulate the basicity of the nitrogen

(e.g., to reduce hERG liability) or prevent oxidation without adding a hydrogen bond

acceptor.

Mechanism of Action: Metabolic Stability[3]
A critical failure point for morpholine-containing drugs is oxidative metabolism at the carbon

alpha to the nitrogen (C3/C5), leading to ring opening (lactam formation).

Diagram 1: Metabolic Blocking Mechanism
The following diagram illustrates how the C3-substituent sterically hinders the CYP450 Iron-

Oxo species, preventing the abstraction of the

-proton.

Unsubstituted Morpholine

3-(Methoxymethyl)morpholineCYP450 (Fe=O)

Alpha-Carbon (H)
Exposed Rapid Oxidation

Alpha-Carbon
Sterically Shielded

 Steric Blockade

Ring Opening
(Metabolic Instability)

Intact Scaffold
(High Stability)

 No Reaction

Click to download full resolution via product page

Caption: CYP450-mediated oxidation is blocked by the steric bulk of the methoxymethyl group

at the C3 position, preserving scaffold integrity.

Synthetic Utility & Reactivity[1][4]
The hydrochloride salt form (CAS 955400-08-5) is the industry standard because the free base

is a viscous oil that is difficult to handle and prone to air oxidation over time.
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Reactivity Profile
The secondary amine in 3-(Methoxymethyl)morpholine is nucleophilic, but the C3 substituent

introduces steric hindrance. This has two implications:

Selectivity: In

reactions with di-halogenated cores (e.g., 2,4-dichloropyrimidine), this building block will
react slower than unsubstituted morpholine, potentially improving regioselectivity for the less
hindered position if competing.

Coupling Conditions: Standard Buchwald-Hartwig conditions may require higher

temperatures or more active precatalysts (e.g., RuPhos or BrettPhos) compared to simple

morpholine.[1]

Diagram 2: Synthetic Workflow Decision Tree

Start: 3-(Methoxymethyl)morpholine HCl

Step 1: Free-Basing
(Required for Pd-coupling)

Coupling Partner Type

Electrophile: Halogenated Heterocycle
(e.g., Chloropyridine)

Electrophile: Aryl Bromide/Chloride
(Non-activated)

Condition: DIPEA/K2CO3, DMSO, 80-100°C
Note: Slower kinetics than morpholine

Condition: Pd2(dba)3, RuPhos
NaOtBu, Toluene, 100°C

Click to download full resolution via product page
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Caption: Operational workflow for incorporating the building block into drug scaffolds via SNAr

or Palladium-catalyzed cross-coupling.

Experimental Protocols
To ensure reproducibility and high yield, the following protocols address the specific handling

requirements of the hydrochloride salt.

Protocol A: In-Situ Free-Basing & Coupling
Context: Used when attaching the morpholine to an electron-deficient heterocycle (e.g.,

chloropyrimidine).

Preparation: In a reaction vial, suspend 3-(Methoxymethyl)morpholine HCl (1.2 equiv) in

anhydrous DMSO or NMP (concentration ~0.5 M).

Base Addition: Add DIPEA (Diisopropylethylamine) (3.0 equiv).[1] Note: 1 equiv is consumed

to neutralize the HCl salt, leaving 2 equiv to drive the reaction.

Substrate Addition: Add the aryl chloride substrate (1.0 equiv).[1]

Reaction: Heat to 90–110°C for 4–12 hours. Monitor by LCMS.[1]

Expert Insight: If conversion is low, switch to Cs2CO3 (2.0 equiv) as the base, as the

inorganic base can sometimes drive difficult

reactions better than amine bases for sterically hindered nucleophiles.

Workup: Dilute with water, extract with EtOAc. The methoxymethyl group increases water

solubility, so ensure the aqueous layer is saturated with brine or perform multiple extractions

to avoid yield loss.

Protocol B: Buchwald-Hartwig Amination
Context: Used for non-activated aryl halides.[1]

Free-Basing (Recommended Pre-step): While in-situ is possible, pre-free-basing yields more

consistent Pd-catalysis.[1]
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Dissolve HCl salt in minimal water, basify with 1N NaOH to pH 12, extract with DCM, dry

over Na2SO4, and concentrate. Use the resulting oil immediately.

Catalyst System: Use Pd2(dba)3 (0.02 equiv) and RuPhos (0.04 equiv).[1] RuPhos is

specifically optimized for secondary amines with steric hindrance.

Reaction: Combine free amine (1.2 equiv), Aryl Bromide (1.0 equiv), and NaOtBu (1.5 equiv)

in anhydrous Toluene or Dioxane.

Conditions: Sparge with Argon. Heat to 100°C for 12 hours.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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